2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system known for its role in kinase inhibition and anticancer therapeutics . Key structural attributes include:
- A 3-chlorophenyl group at the 1-position of the pyrazole ring, contributing hydrophobic and π-π stacking interactions.
- A sulfanyl (thioether) group at the 4-position of the pyrimidine ring, linked to an acetamide moiety.
- A cyclopentyl group as the N-substituent on the acetamide, enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-12-4-3-7-14(8-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIZPXJEBUZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yield . The reaction conditions often involve the use of catalysts such as Cu(I) and solvents like ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Pyrazolo[3,4-d]Pyrimidine Derivatives
(a) 2-{[1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Sulfanyl}-N-(2-Isopropylphenyl)Acetamide ()
- Structural Differences :
- Chlorophenyl position : 4-chlorophenyl (vs. 3-chlorophenyl in the target compound), altering electronic and steric interactions in aromatic binding pockets.
- Acetamide substituent : N-(2-isopropylphenyl) introduces a bulky aromatic group (logP ~4.5), contrasting with the aliphatic cyclopentyl group (logP ~3.8) in the target compound .
- Implications :
- The 4-chlorophenyl group may enhance π-stacking in planar binding sites, while the isopropylphenyl substituent could reduce solubility compared to cyclopentyl.
(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide ()
- Structural Differences: Core substitution: A 4-aminopyrimidine ring (vs. Sulfonamide group: Replaces the thioether-acetamide chain, introducing higher polarity (pKa ~10 for sulfonamide vs. ~15 for thioether) .
- Implications: The sulfonamide improves water solubility but may reduce membrane permeability.
Pyrazolo[3,4-b]Pyridine Derivatives ()
- Core Heterocycle : Pyrazolo[3,4-b]pyridine lacks the pyrimidine ring’s nitrogen, reducing hydrogen-bonding capacity.
- Substituents : Features a 4-chlorophenylpyrazole and phenylacetamide group.
- Implications :
Acetamide Substituent Comparisons
Biological Activity
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18ClN5OS
- Molecular Weight : 335.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of kinase inhibition. Pyrazolopyrimidines are known to modulate signaling pathways involved in cell proliferation and survival. Specifically, this compound may exhibit inhibitory effects on serine-threonine kinases such as p70S6K and Akt, which are critical in oncogenic signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound shows significant activity against various cancer cell lines. It has been noted to induce apoptosis in prostate cancer cells through the modulation of androgen receptor signaling pathways. The compound exhibited an IC50 value in the low nanomolar range (e.g., IC50 = 69 nM) against androgen receptor antagonistic activities, indicating potent biological effects .
In Vivo Studies
In vivo studies using LNCaP xenograft models have shown that the compound effectively inhibits tumor growth upon oral administration. This suggests that it may serve as a promising candidate for the treatment of prostate cancer by overcoming antiandrogen resistance .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrazolopyrimidine derivatives:
| Compound Name | IC50 (nM) | Target Kinase | Notable Effects |
|---|---|---|---|
| Compound A | 50 | p70S6K | Tumor growth inhibition |
| Compound B | 69 | Akt | Induces apoptosis |
| This compound | 69 | AR | Effective against antiandrogen resistance |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Prostate Cancer Treatment : A study demonstrated that oral administration of the compound significantly reduced tumor size in LNCaP xenograft models compared to control groups. The mechanism was linked to its ability to inhibit androgen receptor-mediated signaling pathways.
- Kinase Inhibition Profile : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found to selectively target p70S6K and Akt pathways, which are often dysregulated in various cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
